molecular formula C14H21N3O2 B1481174 Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate CAS No. 2098057-72-6

Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate

Cat. No.: B1481174
CAS No.: 2098057-72-6
M. Wt: 263.34 g/mol
InChI Key: XNOOMNZLLGFSFQ-UHFFFAOYSA-N
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Description

Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.34 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to a class of pyridazine derivatives, which are known for their diverse pharmacological properties. The compound's structure includes a pyridazine ring and an ethylpiperidine moiety, contributing to its biological activity.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, modulating metabolic pathways crucial for cellular functions.
  • Receptor Interaction : It could interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity:

  • Cell Viability Inhibition : Compounds in this class have shown IC50 values ranging from 7.9 µM to 92 µM against various cancer cell lines, indicating effective inhibition of cell proliferation .
Cell LineIC50 (µM)
OVCAR-331.5
COV31843.9
Breast Cancer7.9 - 92

Antimicrobial Properties

Research has also explored the antimicrobial potential of related piperidine derivatives:

  • In Vitro Studies : Compounds similar to this compound demonstrated activity against various bacterial strains, suggesting a possible role as antimicrobial agents .

Case Studies

  • Study on Cancer Cells : A study examining the effects of pyridazine derivatives on ovarian cancer cells revealed that these compounds could induce apoptosis through modulation of specific signaling pathways associated with cell survival .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of piperidine derivatives showed promising results against Gram-positive and Gram-negative bacteria, highlighting the need for further exploration into their mechanisms .

Properties

IUPAC Name

ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-3-11-7-5-6-10-17(11)13-9-8-12(15-16-13)14(18)19-4-2/h8-9,11H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOOMNZLLGFSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NN=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.